![molecular formula C5H3ClN4S B1166546 Azasetron hydrochloride CAS No. 123040-96-0](/img/structure/B1166546.png)
Azasetron hydrochloride
描述
Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery. It acts as a selective 5-HT3 receptor antagonist, effectively blocking the action of serotonin, which is a key neurotransmitter involved in the emetic response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azasetron hydrochloride involves several key steps. One method includes the nitration of methyl 5-chlorosalicylate with fuming nitric acid in acetic anhydride, followed by reduction with stannous chloride dihydrate in ethyl acetate and concentrated hydrochloric acid. The resulting compound undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving the compound in injection water, followed by the addition of sodium chloride, lactic acid, and L-arginine. The mixture is stirred, pH-adjusted, and maintained at a specific temperature before undergoing filtration and nitrogen charging .
化学反应分析
Types of Reactions
Azasetron hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, stannous chloride for reduction, and acetic anhydride as a solvent. The reactions typically occur under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include intermediates that eventually lead to the formation of this compound, which is characterized by its high purity and stability .
科学研究应用
Scientific Research Applications
Azasetron hydrochloride has been investigated across various domains of scientific research:
1. Clinical Trials for Chemotherapy-Induced Nausea and Vomiting (CINV):
- Azasetron has been compared with other antiemetics like ondansetron in clinical trials. For instance, one study reported that azasetron showed a complete response rate of 45% compared to 54.5% for ondansetron in preventing delayed CINV, indicating a need for further investigation into its dosing and efficacy .
2. Postoperative Nausea and Vomiting:
- The drug has also been evaluated for its effectiveness in preventing nausea and vomiting post-surgery. Studies suggest that azasetron is well-tolerated with a safety profile comparable to other standard treatments .
3. Research on Serotonin Receptors:
- Azasetron serves as a reference compound in studies exploring the role of serotonin receptors in various biological systems, contributing to a deeper understanding of serotonin's physiological effects .
4. Investigations into Other Potential Uses:
- Preliminary studies have suggested that azasetron may possess antimitogenic properties, showing potential for application in cancer treatment beyond symptomatic relief . Additionally, it has been tested for its effects on cocaine abuse in preclinical settings, highlighting its versatility in pharmacological research .
Efficacy and Safety Profile
The safety profile of azasetron is generally favorable, with common side effects including constipation and hiccups. In comparative studies, adverse events were similar between azasetron and other antiemetics like ondansetron, suggesting that while azasetron may not be superior in efficacy for delayed CINV, it maintains a comparable safety profile .
Comparative Efficacy Data
Study Reference | Treatment Group | Complete Response Rate | Adverse Events |
---|---|---|---|
Azasetron | 45% | Similar to control | |
Ondansetron | 54.5% | Similar to azasetron |
Case Studies
Several case studies have documented the effectiveness of azasetron in specific patient populations:
- Hepatocellular Carcinoma Patients: In a clinical evaluation involving patients undergoing transcatheter arterial chemoembolization, azasetron demonstrated a response rate of 97%, significantly higher than the control group receiving metoclopramide .
- Postoperative Patients: Research indicated that azasetron effectively reduced the incidence of postoperative nausea and vomiting among patients undergoing gynecological surgeries, reinforcing its utility in surgical settings .
作用机制
Azasetron hydrochloride exerts its effects by competitively binding to 5-HT3 receptors, thereby blocking the action of serotonin. This inhibition prevents the transmission of emetic signals to the brain, reducing the sensation of nausea and the reflex to vomit. The drug is well-absorbed and widely distributed, with hepatic metabolism involving cytochrome P450 enzymes and primary excretion through the kidneys .
相似化合物的比较
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Known for its high affinity for 5-HT3 receptors and used in chemotherapy-induced nausea and vomiting.
Dolasetron: Also a 5-HT3 receptor antagonist with similar applications .
Uniqueness
Azasetron hydrochloride is unique due to its high receptor binding affinity and selectivity, which contribute to its potent antiemetic properties. It is particularly effective in managing both acute and delayed chemotherapy-induced nausea and vomiting, with a favorable safety profile .
生物活性
Azasetron hydrochloride is a potent antiemetic compound primarily used to manage nausea and vomiting associated with chemotherapy. It acts as a selective antagonist of the serotonin 5-HT3 receptor, which plays a crucial role in the emetic response. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound functions by blocking the 5-HT3 receptors located in the gastrointestinal tract and central nervous system. These receptors are activated by serotonin, which can trigger nausea and vomiting signals to the brain. By inhibiting these receptors, azasetron effectively prevents the transmission of these signals, thereby reducing nausea and vomiting .
Pharmacokinetics
- Molecular Formula : C_{19}H_{24}ClN_{3}O_{2}
- Molar Mass : Approximately 349.82 g/mol
- Bioavailability : ~90%
- Half-life : Approximately 5.4 hours
- IC50 Value : ~4.9 x 10^{-10} M .
Clinical Efficacy
Azasetron has been evaluated in several clinical studies for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV).
Case Study Overview
- Study Design : A randomized controlled trial involving 265 patients receiving moderately to highly emetogenic chemotherapy.
- Treatment Groups :
- Azasetron group: 10 mg intravenously on day 1, followed by oral administration.
- Ondansetron group: 8 mg orally every 12 hours.
- Results :
Treatment | Complete Response Rate | Confidence Interval |
---|---|---|
Azasetron | 45% | -21.4 to 2.5 |
Ondansetron | 54.5% |
Safety Profile
Azasetron is generally well tolerated, with common adverse effects including constipation and hiccups. No unexpected drug-related adverse events were reported in clinical trials .
Stability Studies
Research has demonstrated that azasetron can be effectively combined with dexamethasone for enhanced antiemetic efficacy. A study assessed the stability of an azasetron-dexamethasone mixture, finding that it remained stable for up to 48 hours at room temperature and for 14 days when refrigerated .
属性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
Record name | Y 25130 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZASETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。